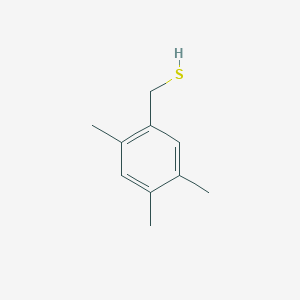
(2,4,5-Trimethylphenyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Trimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₁₀H₁₄S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions. This compound is known for its distinctive odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trimethylphenyl)methanethiol typically involves the reaction of 2,4,5-trimethylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H2(CH3)3CH2Cl+NaSH→C6H2(CH3)3CH2SH+NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
(2,4,5-Trimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives.
科学的研究の応用
(2,4,5-Trimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its role in biological systems, particularly in the metabolism of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2,4,5-Trimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in redox reactions.
類似化合物との比較
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with a single methyl group.
Ethanethiol (C₂H₅SH): Contains an ethyl group instead of a benzene ring.
Thiophenol (C₆H₅SH): A thiol with a phenyl group.
Uniqueness
(2,4,5-Trimethylphenyl)methanethiol is unique due to the presence of three methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. The compound’s structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
特性
分子式 |
C10H14S |
|---|---|
分子量 |
166.29 g/mol |
IUPAC名 |
(2,4,5-trimethylphenyl)methanethiol |
InChI |
InChI=1S/C10H14S/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3 |
InChIキー |
VQBVACTYAQPLEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)CS)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



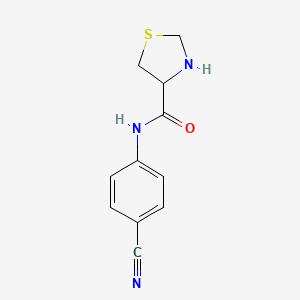
![2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)

![Racemic-(2S,3aS,6aS)-tert-butyl2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15240786.png)
![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)
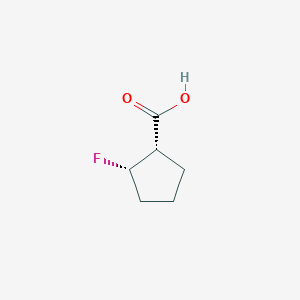
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
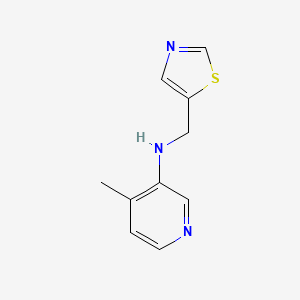
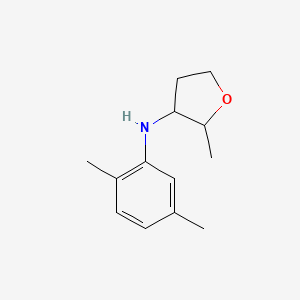
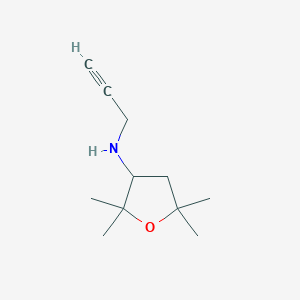
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
